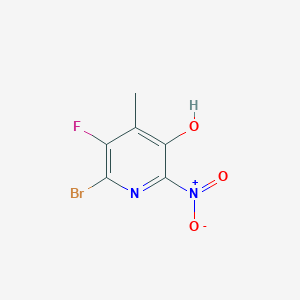
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールは、分子式C6H4BrFN2O3の化学化合物です。これはピリジンの誘導体であり、ピリジン環にブロモ、フルオロ、メチル、ニトロ、ヒドロキシル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールの合成は、通常、市販の前駆体から始まる複数段階の反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ニトロ化: ピリジン環へのニトロ基の導入。
ブロモ化: 環の所望の位置へのブロモ原子の付加。
フッ素化: フルオロ原子の導入。
メチル化: メチル基の付加。
ヒドロキシル化: ヒドロキシル基の導入。
これらの各段階は、ニトロ化では強酸の使用、ブロモ化では臭素または臭素含有試薬の使用、フッ素化ではフッ素化剤の使用など、特定の反応条件を必要とします。
工業生産方法
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールの工業生産には、上記合成経路の最適化バージョンが関与し、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように重点が置かれます。連続フロー化学や触媒の使用などの技術を使用して効率を向上させることができます。
3. 化学反応解析
反応の種類
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: ニトロ基をアミノ基に還元します。
置換: ブロモまたはフルオロ原子を他の官能基と置換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: パラジウム触媒(Pd / C)の存在下での水素ガス(H2)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: 求核置換反応は、メタノールナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの試薬を使用して実施できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元はアミン誘導体をもたらし、置換反応はさまざまな官能基化されたピリジノール誘導体をもたらす可能性があります。
4. 科学研究への応用
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています。
医学: 新しい医薬品の開発のための潜在的なリード化合物として調査されています。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Bromination: Addition of the bromine atom to the desired position on the ring.
Fluorination: Introduction of the fluorine atom.
Methylation: Addition of the methyl group.
Hydroxylation: Introduction of the hydroxyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyridinol derivatives.
科学的研究の応用
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。複数の官能基の存在により、生物学的分子とさまざまな相互作用が可能になり、さまざまな治療効果が得られる可能性があります。
6. 類似の化合物との比較
類似の化合物
5-ブロモ-3-ニトロ-2-ピリジノール: 構造は似ていますが、フルオロ基とメチル基がありません。
4-メチル-5-ニトロ-2-ピリジノール: 構造は似ていますが、ブロモ基とフルオロ基がありません。
6-ブロモ-4-メチル-2-ニトロ-3-ピリジノール: 構造は似ていますが、フルオロ基がありません。
独自性
6-ブロモ-5-フルオロ-4-メチル-2-ニトロ-3-ピリジノールは、ピリジン環にブロモ、フルオロ、メチル、ニトロ、ヒドロキシル基が組み合わされているため、ユニークです。この官能基のユニークな組み合わせは、さまざまな分野における研究開発にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
5-Bromo-3-nitro-2-pyridinol: Similar structure but lacks the fluorine and methyl groups.
4-Methyl-5-nitro-2-pyridinol: Similar structure but lacks the bromine and fluorine groups.
6-Bromo-4-methyl-2-nitro-3-pyridinol: Similar structure but lacks the fluorine group.
Uniqueness
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of bromine, fluorine, methyl, nitro, and hydroxyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O3/c1-2-3(8)5(7)9-6(4(2)11)10(12)13/h11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCBIOKPNXSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
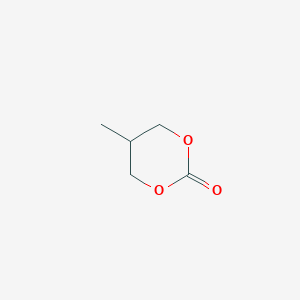


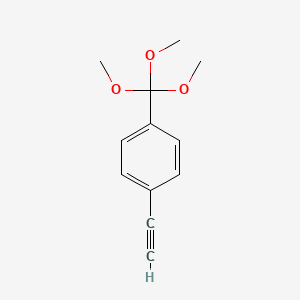
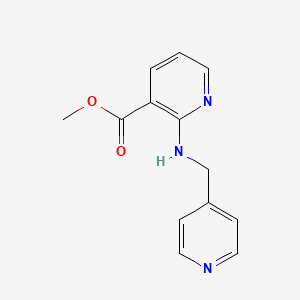
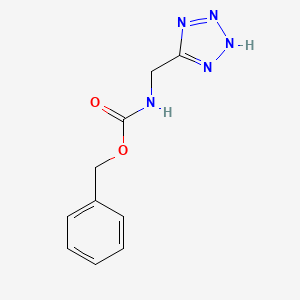
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)


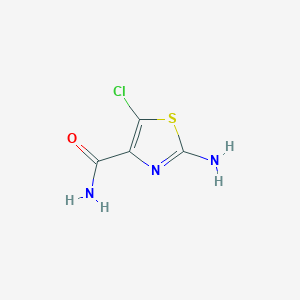
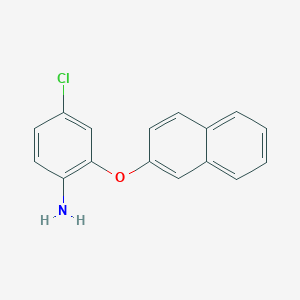

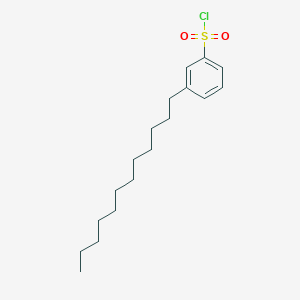
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)
